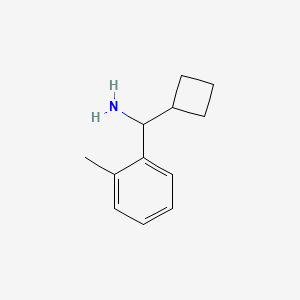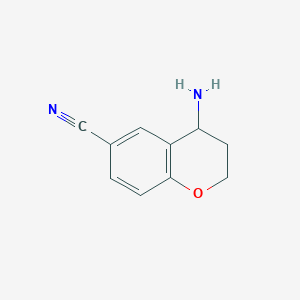
4-Aminochromane-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminochromane-6-carbonitrile is a heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . This compound is characterized by the presence of an amino group at the 4-position and a nitrile group at the 6-position on the chromane ring. It is a versatile intermediate in organic synthesis and has significant applications in medicinal chemistry and material science.
Métodos De Preparación
The synthesis of 4-Aminochromane-6-carbonitrile can be achieved through various methods. One common approach involves the use of salicylic aldehydes and their imino derivatives, which undergo (4+2) annulation processes with o-quinone methide precursors . Another method includes the substitution reactions in chroman-2-ols and conjugated addition to electron-deficient 4H-chromenes . Industrial production methods often involve the optimization of these synthetic routes to achieve high yields and purity.
Análisis De Reacciones Químicas
4-Aminochromane-6-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition: The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Aminochromane-6-carbonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Aminochromane-6-carbonitrile involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
4-Aminochromane-6-carbonitrile can be compared with other similar compounds, such as 2-aminochromanes and 4-hydroxychromanes . While all these compounds share the chromane core structure, this compound is unique due to the presence of both an amino and a nitrile group, which confer distinct chemical reactivity and biological activity. Similar compounds include:
2-Aminochromane: Lacks the nitrile group and has different reactivity and applications.
4-Hydroxychromane: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and uses.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
4-amino-3,4-dihydro-2H-chromene-6-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-2,5,9H,3-4,12H2 |
Clave InChI |
CJCVXXBBYAULKR-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1N)C=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B15217029.png)
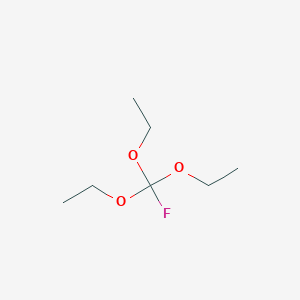
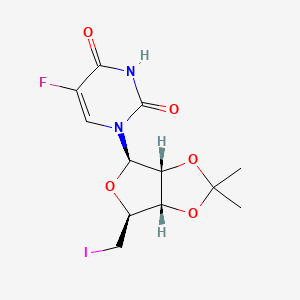
![2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B15217041.png)
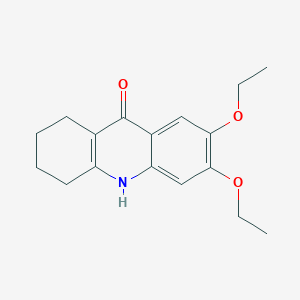
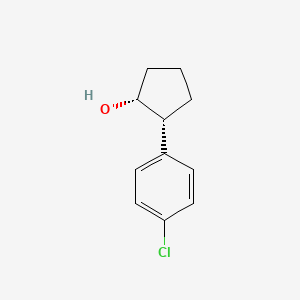
![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
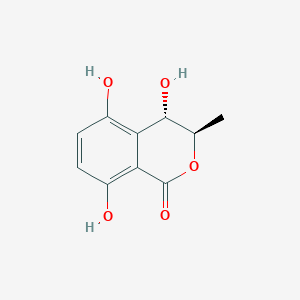
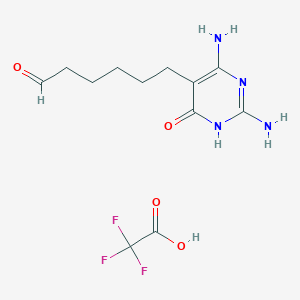
![7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15217097.png)
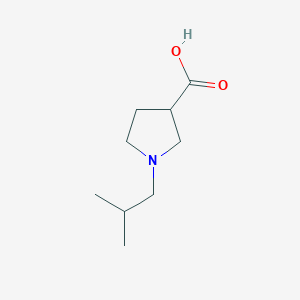
![Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-](/img/structure/B15217109.png)
